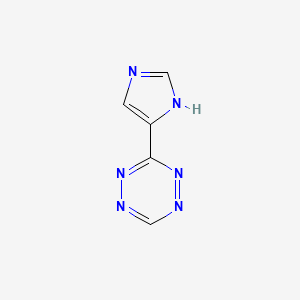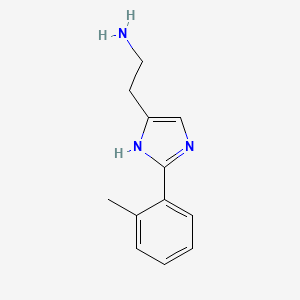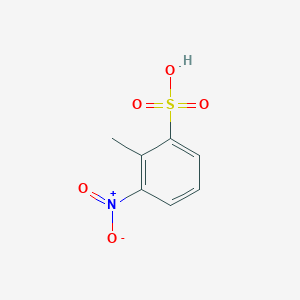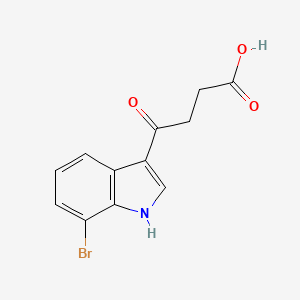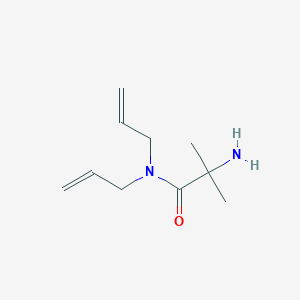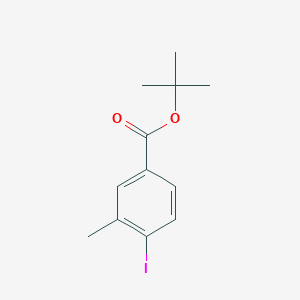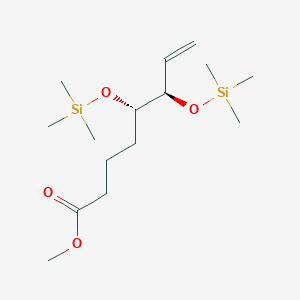
Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate is a synthetic organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its applications in various fields of scientific research, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate typically involves the protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures are essential to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Biological Studies: It is employed in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate involves its interaction with specific molecular targets. The trimethylsilyl groups protect the hydroxyl functionalities, allowing selective reactions at other sites. This selective reactivity is crucial in multi-step synthetic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (5S,6R)-5,6-dihydroxy-8-{2-[(1S)-1-hydroxyhexyl]phenyl}oct-7-enoate
- Methyl (E,5S,6R)-5,6-dihydroxy-8-[5-[(1R)-1-hydroxyhexyl]-1,2-dimethylimidazol-4-yl]oct-7-enoate
Uniqueness
Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate is unique due to its specific stereochemistry and the presence of trimethylsilyl protecting groups. These features make it particularly useful in selective synthetic transformations and as a precursor in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C15H32O4Si2 |
|---|---|
Peso molecular |
332.58 g/mol |
Nombre IUPAC |
methyl (5S,6R)-5,6-bis(trimethylsilyloxy)oct-7-enoate |
InChI |
InChI=1S/C15H32O4Si2/c1-9-13(18-20(3,4)5)14(19-21(6,7)8)11-10-12-15(16)17-2/h9,13-14H,1,10-12H2,2-8H3/t13-,14+/m1/s1 |
Clave InChI |
RUHDLSXTBPLMKT-KGLIPLIRSA-N |
SMILES isomérico |
COC(=O)CCC[C@@H]([C@@H](C=C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
COC(=O)CCCC(C(C=C)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


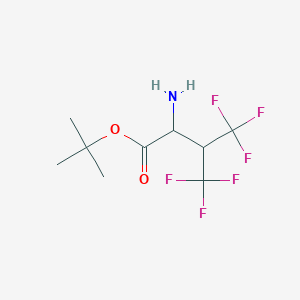

![ethyl (1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylate](/img/structure/B12821531.png)
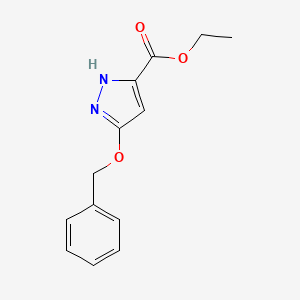

![[2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B12821551.png)
